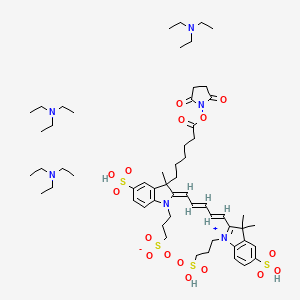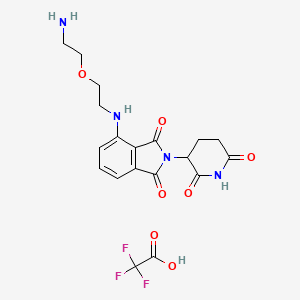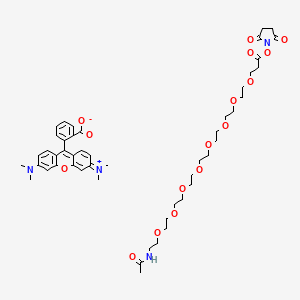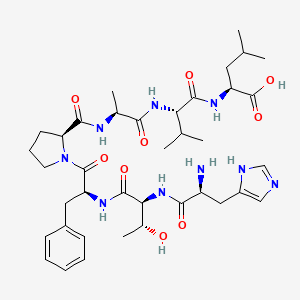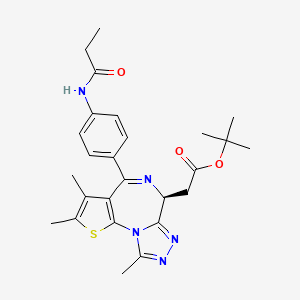
Mmh1-NR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mmh1-NR is a compound containing a non-reactive ethyl group and serves as a negative control for Mmh1. Mmh1 is a CUL4-associated factor 16 (DCAF16)-based bromodomain protein 4 (BRD4) degrader . This compound is primarily used in scientific research to study the effects and mechanisms of Mmh1.
Vorbereitungsmethoden
The synthesis of Mmh1-NR involves the incorporation of a non-reactive ethyl group into the molecular structure. The specific synthetic routes and reaction conditions for this compound are not widely documented in public literature.
Analyse Chemischer Reaktionen
Mmh1-NR, being a non-reactive control compound, does not undergo significant chemical reactions such as oxidation, reduction, or substitution. Its primary function is to serve as a control in experiments involving Mmh1, which is an active degrader of BRD4 .
Wissenschaftliche Forschungsanwendungen
Mmh1-NR is used extensively in scientific research as a control compound to study the activity and mechanisms of Mmh1. Mmh1 is a degrader of BRD4, a protein involved in various cellular processes, including gene expression and cancer progression . By using this compound as a control, researchers can better understand the specific effects and pathways influenced by Mmh1. This research has implications in fields such as cancer biology, drug development, and molecular biology .
Wirkmechanismus
Mmh1-NR itself does not have an active mechanism of action, as it is a non-reactive control compound. Mmh1, the compound it controls for, exerts its effects by recruiting the CUL4 DCAF16 ligase to the second bromodomain of BRD4 (BRD4 BD2). This interaction facilitates the covalent modification of DCAF16, stabilizing the BRD4-degrader-DCAF16 ternary complex and leading to the degradation of BRD4 .
Vergleich Mit ähnlichen Verbindungen
Mmh1-NR is unique in its role as a non-reactive control for Mmh1. Similar compounds include other negative controls for protein degraders, such as Mmh2-NR, which contains a saturated vinyl moiety . These compounds are used to validate the specificity and activity of their corresponding active degraders in scientific research .
Eigenschaften
Molekularformel |
C26H31N5O3S |
|---|---|
Molekulargewicht |
493.6 g/mol |
IUPAC-Name |
tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-(propanoylamino)phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate |
InChI |
InChI=1S/C26H31N5O3S/c1-8-20(32)27-18-11-9-17(10-12-18)23-22-14(2)15(3)35-25(22)31-16(4)29-30-24(31)19(28-23)13-21(33)34-26(5,6)7/h9-12,19H,8,13H2,1-7H3,(H,27,32)/t19-/m0/s1 |
InChI-Schlüssel |
GNAFUNRWKRPKPL-IBGZPJMESA-N |
Isomerische SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=N[C@H](C3=NN=C(N3C4=C2C(=C(S4)C)C)C)CC(=O)OC(C)(C)C |
Kanonische SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=NC(C3=NN=C(N3C4=C2C(=C(S4)C)C)C)CC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


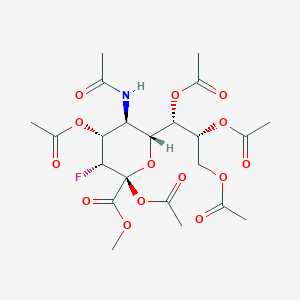
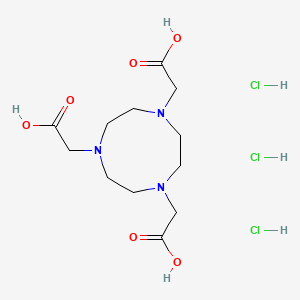
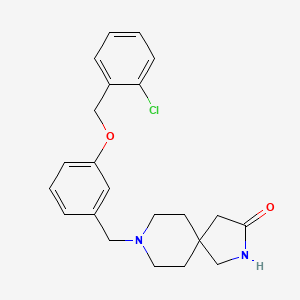
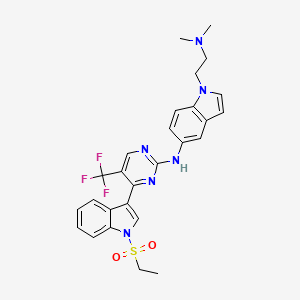
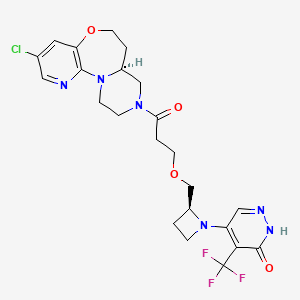
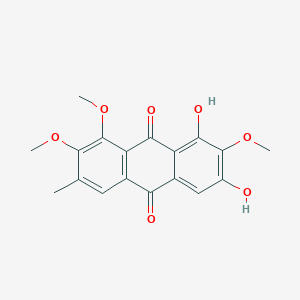
![4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15137571.png)


